![molecular formula C11H18 B14345475 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane CAS No. 102435-72-3](/img/structure/B14345475.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C11H18. It is characterized by a unique structure that includes a bicyclo[2.2.2]octane framework with two methyl groups at the 2-position and a methylene group at the 3-position. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with a suitable dienophile under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Halogenation and other substitution reactions can occur at the methylene group or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to hydrophobic pockets or forming covalent bonds with reactive sites.
類似化合物との比較
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
Norbornane: Another bicyclic compound with a different ring system.
DABCO (1,4-diazabicyclo[2.2.2]octane): A bicyclic amine used as a catalyst in organic synthesis.
Uniqueness
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and stability compared to other bicyclic compounds.
特性
CAS番号 |
102435-72-3 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
2,2-dimethyl-3-methylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H18/c1-8-9-4-6-10(7-5-9)11(8,2)3/h9-10H,1,4-7H2,2-3H3 |
InChIキー |
YLOCUZVUXLPMLZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C1=C)CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


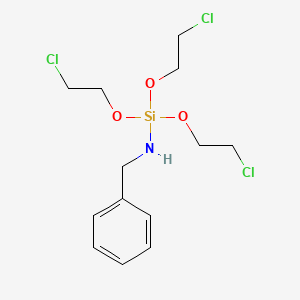
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


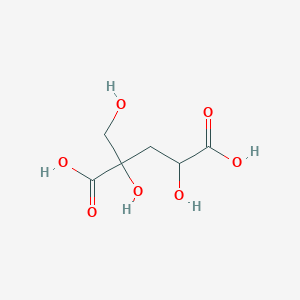
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
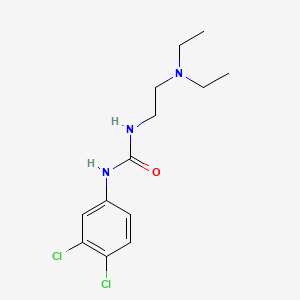

![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
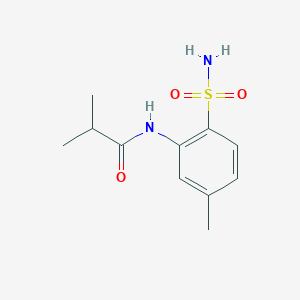
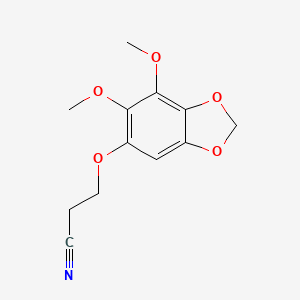
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
